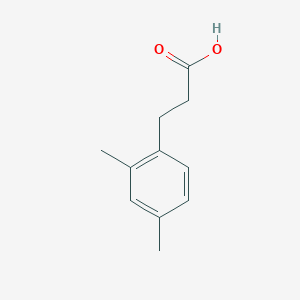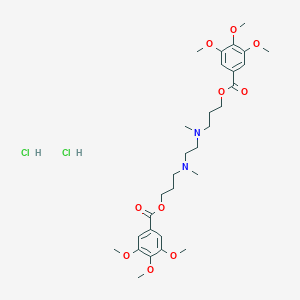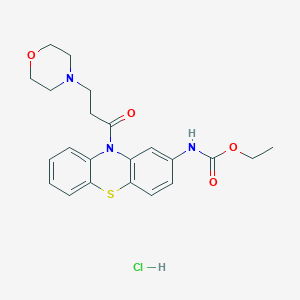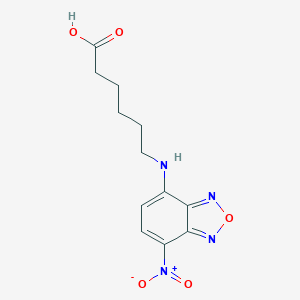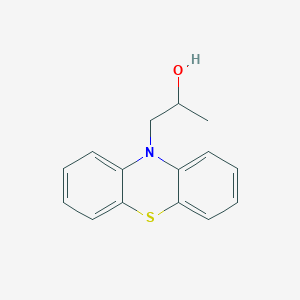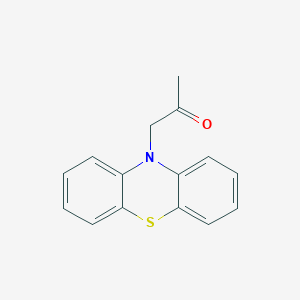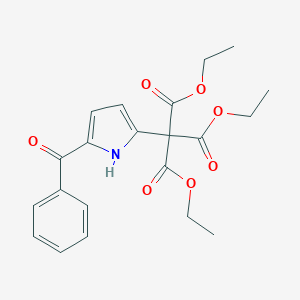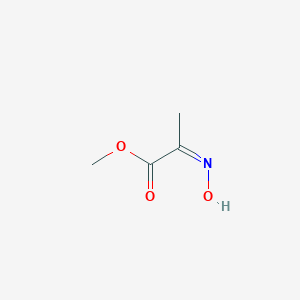
methyl (2Z)-2-hydroxyiminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-2-hydroxyiminopropanoate, also known as MHI, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. MHI is a versatile molecule that can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. In
科学的研究の応用
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several scientific research applications, including its use as a reagent in the synthesis of various compounds, such as β-lactams and β-hydroxy-α-amino acids. methyl (2Z)-2-hydroxyiminopropanoate has also been used as a building block in the synthesis of cyclic peptides and as a ligand in the preparation of metal complexes. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antimicrobial properties and has been used as an antibacterial and antifungal agent.
作用機序
The mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate is not fully understood. However, it is believed that methyl (2Z)-2-hydroxyiminopropanoate exerts its effects by inhibiting the activity of enzymes, such as aminotransferases and aldolases, which are involved in various metabolic pathways. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell walls.
生化学的および生理学的効果
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, such as serine and glycine. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the activity of enzymes involved in the glycolytic pathway, such as aldolases and enolases. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antioxidant properties and has been used as a scavenger of reactive oxygen species.
実験室実験の利点と制限
Methyl (2Z)-2-hydroxyiminopropanoate possesses several advantages and limitations for lab experiments. One advantage of methyl (2Z)-2-hydroxyiminopropanoate is its versatility, as it can be synthesized using different methods and can be used as a building block in the synthesis of various compounds. Another advantage of methyl (2Z)-2-hydroxyiminopropanoate is its antimicrobial properties, which make it a useful reagent in microbiology research. However, one limitation of methyl (2Z)-2-hydroxyiminopropanoate is its instability in solution, which can lead to the formation of impurities and affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on methyl (2Z)-2-hydroxyiminopropanoate. One direction is to explore the potential of methyl (2Z)-2-hydroxyiminopropanoate as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate the mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate in more detail to better understand its effects on metabolic pathways. Furthermore, the synthesis of methyl (2Z)-2-hydroxyiminopropanoate derivatives with improved stability and activity could lead to the development of new compounds with diverse applications in various fields.
Conclusion:
In conclusion, Methyl (2Z)-2-hydroxyiminopropanoate is a versatile molecule that has gained significant attention in scientific research due to its diverse applications in various fields. methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been used as a reagent in the synthesis of various compounds, as a building block in the synthesis of cyclic peptides, and as a ligand in the preparation of metal complexes. The antimicrobial properties of methyl (2Z)-2-hydroxyiminopropanoate make it a useful reagent in microbiology research, and the investigation of methyl (2Z)-2-hydroxyiminopropanoate derivatives could lead to the development of new compounds with diverse applications.
合成法
Methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods, including the reaction of methyl glyoxalate with hydroxylamine hydrochloride or the reaction of methyl pyruvate with hydroxylamine hydrochloride. In both methods, the reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to yield methyl (2Z)-2-hydroxyiminopropanoate. The purity of the synthesized methyl (2Z)-2-hydroxyiminopropanoate can be improved using column chromatography or recrystallization.
特性
CAS番号 |
146917-98-8 |
|---|---|
製品名 |
methyl (2Z)-2-hydroxyiminopropanoate |
分子式 |
C4H7NO3 |
分子量 |
117.1 g/mol |
IUPAC名 |
methyl (2Z)-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3- |
InChIキー |
GXUGQCNCLMAZCH-HYXAFXHYSA-N |
異性体SMILES |
C/C(=N/O)/C(=O)OC |
SMILES |
CC(=NO)C(=O)OC |
正規SMILES |
CC(=NO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



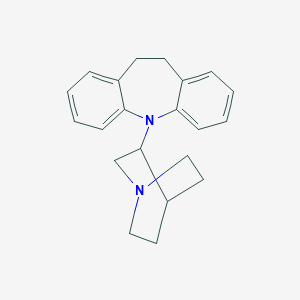

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
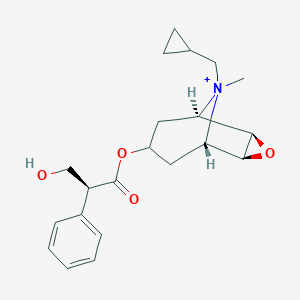
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
